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Compound of Interest

Compound Name: Bisindolylmaleimide |

Cat. No.: B1684111

An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor

Bisindolylmaleimide I, also known as GF109203X or G6 6850, is a potent, cell-permeable,
and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity
for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles
of PKC in a myriad of cellular processes. However, as with many kinase inhibitors,
understanding its off-target effects is crucial for the accurate interpretation of experimental
data. This technical guide provides a comprehensive overview of the known off-target effects of
Bisindolylmaleimide I on various kinases, supported by quantitative data, detailed
experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Kinase Inhibitory Profile of
Bisindolylmaleimide |

Bisindolylmaleimide I is a highly selective inhibitor of conventional and novel PKC isoforms.
However, at higher concentrations, it can interact with a range of other kinases. The following
tables summarize the inhibitory activity of Bisindolylmaleimide | against its primary targets
and a panel of off-target kinases.

Table 1: Inhibitory Activity against Primary PKC Isoform Targets
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Kinase Target IC50 (nM) Notes
PKCa 8.4-20 Potent inhibition.[2][3]
PKCpI 17-18 Potent inhibition.[2][3]
PKCBII 16 Potent inhibition.[2][3]
PKCy 20 Potent inhibition.[2][3]
Weaker inhibition compared to
PKC?o 210 _
a, B, y isoforms.
Weaker inhibition compared to
PKCe 132 )
a, B, y isoforms.
PKCC 5800 Very weak inhibition.

Table 2: Off-Target Kinase Inhibitory Profile
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Off-Target Kinase

IC50 or % Activity
Remaining @ 10pM

Notes

Glycogen Synthase Kinase-3
(GSK-3)

IC50: 170 - 360 nM

Significant off-target.[4][5]

p90 Ribosomal S6 Kinase 1
(RSK1)

0% Activity Remaining

Potent off-target.[6][7]

Cyclin-Dependent Kinase 2
(CDK2)

2% Activity Remaining

Identified as a novel target.[7]

[8]

Ste20-related kinase

Target identified

Identified as a novel target.[3]

Myosin Light Chain Kinase
(MLCK)

IC50: 600 nM

Moderate off-target.

Protein Kinase G (PKG)

IC50: 4600 nM

Weak off-target.

Protein Kinase A (PKA)

23% Activity Remaining

Weak off-target.[7]

Rho-associated coiled-coil
containing protein kinase 2
(ROCK2)

43% Activity Remaining

Moderate off-target.[7]

AMP-activated protein kinase
(AMPK)

4% Activity Remaining

Potent off-target.[7]

Checkpoint Kinase 1 (CHK1)

6% Activity Remaining

Potent off-target.[7]

Mitogen-activated protein
kinase-activated protein kinase
2 (MAPKAP-K2)

20% Activity Remaining

Potent off-target.[7]

Protein Kinase B (PKB/AKkt)

23% Activity Remaining

Potent off-target.[7]

Ribosomal S6 Kinase 1 (S6K1)

3% Activity Remaining

Potent off-target.[7]

Serum/glucocorticoid-regulated
kinase 1 (SGK1)

1% Activity Remaining

Potent off-target.[7]

Dual-specificity tyrosine
phosphorylation-regulated
kinase 1A (DYRK1A)

0% Activity Remaining

Potent off-target.[7]
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Mitogen-activated protein

, _ 47% Activity Remaining
kinase kinase 1 (MKK1)

Moderate off-target.[7]

c-Jun N-terminal kinase 1

58% Activity Remaining
(IJNK1)

Moderate off-target.[7]

Extracellular signal-regulated

) 75% Activity Remaining
kinase 2 (ERK2)

Weak off-target.[7]

p38a MAPK 73% Activity Remaining

Weak off-target.[7]

Experimental Protocols

Accurate assessment of on- and off-target effects of Bisindolylmaleimide I relies on robust

experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide

by the kinase of interest.
Materials:

e Purified recombinant kinase

e Specific substrate peptide (e.qg., histone H1 for PKC)

o Bisindolylmaleimide I stock solution (in DMSO)

» Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgClz, 1 mM DTT)

o [y-2P]JATP
e P81 phosphocellulose paper
e Phosphoric acid (for washing)

o Scintillation counter
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Procedure:

Prepare serial dilutions of Bisindolylmaleimide I in kinase reaction buffer.

 In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or
vehicle (DMSO).

« Initiate the reaction by adding [y-32P]ATP.
 Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

o Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

e Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
¢ Quantify the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase inhibition relative to the vehicle control and determine the
IC50 value.

Cellular Assay for PKC Activity (Western Blot)

This method assesses the phosphorylation status of a known downstream substrate of PKC
within a cellular context.

Materials:

Cell line of interest

Bisindolylmaleimide |

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibody specific for the phosphorylated form of the PKC substrate

Primary antibody for the total form of the PKC substrate (as a loading control)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Plate cells and allow them to adhere.

Pre-treat the cells with various concentrations of Bisindolylmaleimide | or vehicle for a
specified time.

Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody against the phosphorylated
substrate.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the antibody against the total substrate to ensure
equal protein loading.

Quantify the band intensities to determine the relative level of substrate phosphorylation.

Kinome Scanning (General Principle)

Kinome scanning services (e.g., KINOMEscan™) are typically performed by specialized

vendors. The general principle involves a competitive binding assay.

Principle:
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o Alarge panel of kinases are individually expressed, often as fusion proteins.
e Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.
e The test compound (Bisindolylmaleimide I) is added to the reaction.

« If the test compound binds to the kinase, it will compete with the immobilized ligand,
reducing the amount of kinase captured on the solid support.

o The amount of kinase bound to the solid support is quantified, typically using quantitative
PCR (gPCR) for a DNA tag fused to the kinase or other sensitive detection methods.

e The results are reported as the percentage of kinase activity remaining in the presence of
the test compound compared to a vehicle control, or as a dissociation constant (Kd).

Visualizing Signaling Pathways and Experimental
Workflows

To further clarify the context of Bisindolylmaleimide I's action and the methods to study it, the

following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1684111?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1874734/
https://pubmed.ncbi.nlm.nih.gov/1874734/
https://www.medchemexpress.com/Bisindolylmaleimide-I.html
https://www.selleckchem.com/products/gf109203x.html
http://biosensor.facmed.unam.mx/bioquimica/CAM-serie-BIS/articulos/The%20protein%20kinase%20C%20inhibitors%20bisindolylmaleimide%20I%20and%20IX.pdf
https://pubmed.ncbi.nlm.nih.gov/10556511/
https://pubmed.ncbi.nlm.nih.gov/10556511/
https://pubmed.ncbi.nlm.nih.gov/10556511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576162/
https://www.kinase-screen.mrc.ac.uk/inhibitor-and-results/47?order=field_kinase&sort=desc
https://www.kinase-screen.mrc.ac.uk/inhibitor-and-results/47?order=field_kinase&sort=desc
https://pubmed.ncbi.nlm.nih.gov/14769951/
https://pubmed.ncbi.nlm.nih.gov/14769951/
https://www.benchchem.com/product/b1684111#bisindolylmaleimide-i-off-target-effects-on-kinases
https://www.benchchem.com/product/b1684111#bisindolylmaleimide-i-off-target-effects-on-kinases
https://www.benchchem.com/product/b1684111#bisindolylmaleimide-i-off-target-effects-on-kinases
https://www.benchchem.com/product/b1684111#bisindolylmaleimide-i-off-target-effects-on-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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